molecular formula C8H6Cl2O2 B15362680 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- CAS No. 99047-03-7

1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-

Cat. No.: B15362680
CAS No.: 99047-03-7
M. Wt: 205.03 g/mol
InChI Key: AKKHEGPCNXPPLZ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxybenzyl chloride or Piperonal chloride , is an organic compound with the molecular formula C8H7ClO2 . It is characterized by a benzene ring fused to a dioxole ring, with chlorine atoms at the 4th and 5th positions. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) can be converted to 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- through a series of reactions involving chlorination.

  • From 1,3-Benzodioxole: Direct chlorination of 1,3-Benzodioxole can yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves the chlorination of piperonal under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of ethers, esters, and amides.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of various organic compounds.

  • Biology: Employed in the study of biological systems and pathways.

  • Medicine: Investigated for potential therapeutic applications.

  • Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 3,4-Methylenedioxyphenyl-2-propanone (MDP2P): Similar structure but with a ketone group instead of a chloromethyl group.

  • 3,4-Methylenedioxy-N-methylamphetamine (MDMA): Contains a similar methylenedioxyphenyl group but with different functional groups.

Uniqueness: 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- is unique due to its specific chlorine substitution pattern, which influences its reactivity and applications compared to similar compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 5 is highly electrophilic, making it susceptible to nucleophilic attack.

Reaction Type Reagents/Conditions Products Yield References
Amine SubstitutionHexamine, 80°C, aqueous acetic acid digestionHeliotropin (Piperonal)~95%*
Alcohol SubstitutionPiperonylbutoxide synthesis (e.g., reaction with sodium butoxide in polar aprotic solvent)PiperonylbutoxideNot reported
HydrolysisAqueous base or acid conditions5-(Hydroxymethyl)-1,3-benzodioxoleNot reported

*Yield inferred from patent data showing reduction of chloromethyl content to <0.5% after hexamine treatment .

Key Observations :

  • Hexamine-mediated substitution proceeds via formation of a hexamethylenetetramine complex, followed by acidic hydrolysis to yield heliotropin .

  • Polar aprotic solvents (e.g., toluene, dichloromethane) enhance nucleophile reactivity.

Electrophilic Aromatic Substitution

The benzodioxole core retains aromatic reactivity, though steric and electronic effects from substituents influence regioselectivity.

Reaction Type Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, controlled temperatureNitro derivatives at activated positionsNot reported
HalogenationCl₂ or Br₂ with Lewis acid catalystDi-/trihalogenated benzodioxolesNot reported

Mechanistic Insight :

  • Chlorine at position 4 acts as a meta-directing group, while the dioxole ring activates the aromatic system toward electrophilic attack.

Oxidation and Decomposition

Under oxidative conditions, the chloromethyl group may degrade or transform.

Reaction Type Reagents/Conditions Products Hazards References
Oxidative DecompositionStrong oxidizers (e.g., KMnO₄, O₃)CO, CO₂, HClToxic gas release

Safety Note :

  • Decomposition products include hydrogen chloride and carbon monoxide, necessitating controlled handling .

Properties

CAS No.

99047-03-7

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

4-chloro-5-(chloromethyl)-1,3-benzodioxole

InChI

InChI=1S/C8H6Cl2O2/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-2H,3-4H2

InChI Key

AKKHEGPCNXPPLZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)CCl)Cl

Origin of Product

United States

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